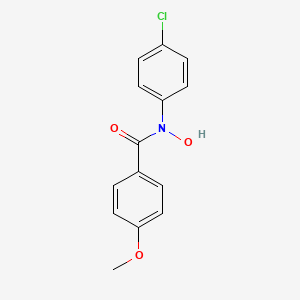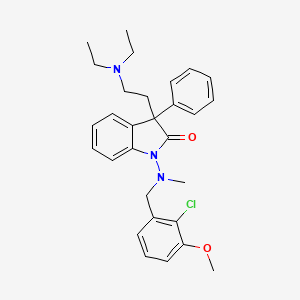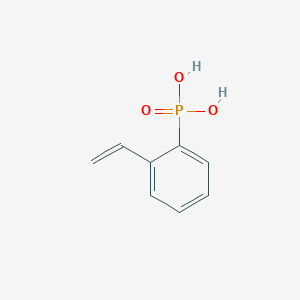![molecular formula C8Cl4O2 B14690807 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 34973-73-4](/img/structure/B14690807.png)
2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four chlorine atoms and two ketone groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene, followed by oxidation to introduce the ketone groups. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
化学反应分析
Types of Reactions
2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride would yield the corresponding diol, while nucleophilic substitution with sodium methoxide would replace chlorine atoms with methoxy groups.
科学研究应用
2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism by which 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms and ketone groups enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine atoms and ketone groups, resulting in different reactivity and properties.
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene: Substitutes chlorine atoms with methyl groups, altering its chemical behavior and applications.
Uniqueness
2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to its specific combination of chlorine atoms and ketone groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
属性
CAS 编号 |
34973-73-4 |
|---|---|
分子式 |
C8Cl4O2 |
分子量 |
269.9 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachlorobicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C8Cl4O2/c9-3-1-2(8(14)7(1)13)4(10)6(12)5(3)11 |
InChI 键 |
PODXZLLRDGOQCV-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


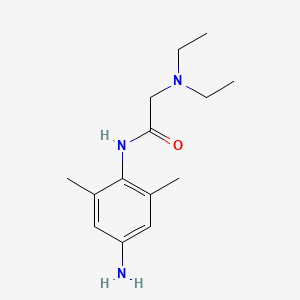
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

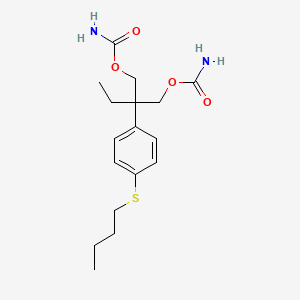

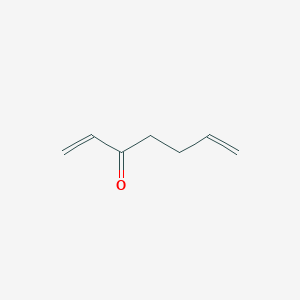
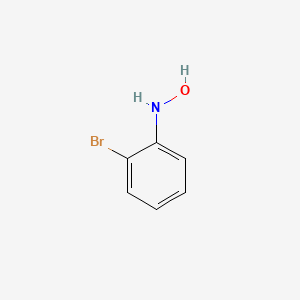

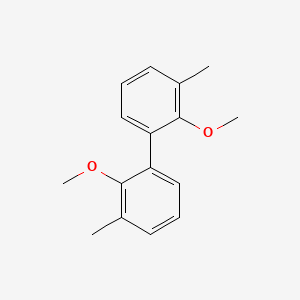
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
